molecular formula C17H18N2O3 B2767001 N1-(2-methoxyphenethyl)-N2-phenyloxalamide CAS No. 898374-40-8

N1-(2-methoxyphenethyl)-N2-phenyloxalamide

Cat. No.: B2767001
CAS No.: 898374-40-8
M. Wt: 298.342
InChI Key: UIUUBXZQCFAFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxyphenethyl)-N2-phenyloxalamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of an oxalamide backbone with a 2-methoxyphenethyl group and a phenyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyphenethyl)-N2-phenyloxalamide typically involves the reaction of 2-methoxyphenethylamine with oxalyl chloride, followed by the addition of aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of the intermediate: 2-methoxyphenethylamine reacts with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.

    Addition of aniline: The intermediate is then reacted with aniline to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyphenethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxyphenethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-(2-methoxyphenethyl)-N2-(2-(methylthio)phenyl)oxalamide
  • N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide

Uniqueness

N1-(2-methoxyphenethyl)-N2-phenyloxalamide is unique due to its specific substitution pattern and the presence of both a methoxyphenethyl group and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-phenyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-10-6-5-7-13(15)11-12-18-16(20)17(21)19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUUBXZQCFAFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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